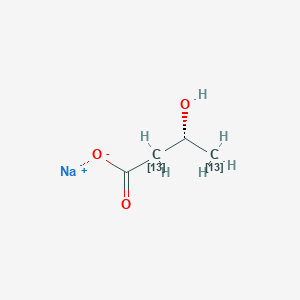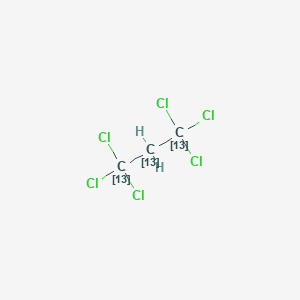
1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane is a chlorinated hydrocarbon with the molecular formula C3Cl6. This compound is characterized by the substitution of all hydrogen atoms on the terminal carbons of propane with chlorine atoms. The isotopic labeling with carbon-13 (^13C) makes it particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
The synthesis of 1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane typically involves the chlorination of propane derivatives. One common method is the reaction of 1,1,3,3-tetrachloropropane or 1,1,1,3-tetrachloropropane with chlorine gas at elevated temperatures (80-100°C). This process proceeds through the intermediate formation of 1,1,1,3,3-pentachloropropane . Industrial production can also involve the reaction of carbon tetrachloride (CCl4) with 1,1-dichloroethene (Cl2C=CH2) in the presence of a copper-based catalyst at temperatures ranging from 80-150°C .
Analyse Des Réactions Chimiques
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated alcohols or acids. Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4).
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other chlorinated compounds and as a reference standard in analytical chemistry.
Biology: Employed in studies involving the metabolism and environmental impact of chlorinated hydrocarbons.
Medicine: Investigated for its potential effects on biological systems and its use in developing pharmaceuticals.
Industry: Utilized in the production of refrigerants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane involves its interaction with various molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to potential toxic effects. The pathways involved include oxidative stress and disruption of cellular membranes .
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexachloro(1,2,3-13C3)propane can be compared with other similar chlorinated compounds:
1,1,1,3,3,3-Hexachloropropane: Similar in structure but without isotopic labeling.
1,1,1,3,3,3-Hexafluoropropane: Contains fluorine atoms instead of chlorine, leading to different chemical properties.
1,1,2,2,3,3-Hexachloropropane: Differently substituted chlorinated propane with distinct reactivity.
These comparisons highlight the unique properties of this compound, particularly its use in isotopic labeling studies.
Propriétés
Numéro CAS |
1173023-67-0 |
|---|---|
Formule moléculaire |
C3H2Cl6 |
Poids moléculaire |
253.7 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexachloro(1,2,3-13C3)propane |
InChI |
InChI=1S/C3H2Cl6/c4-2(5,6)1-3(7,8)9/h1H2/i1+1,2+1,3+1 |
Clé InChI |
BBEAZDGZMVABIC-VMIGTVKRSA-N |
SMILES isomérique |
[13CH2]([13C](Cl)(Cl)Cl)[13C](Cl)(Cl)Cl |
SMILES canonique |
C(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)
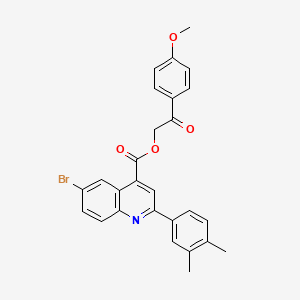
![[3-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12054777.png)
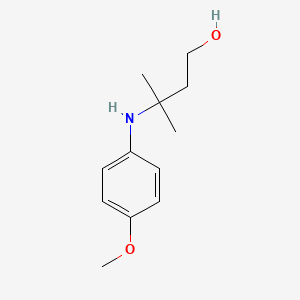
![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)
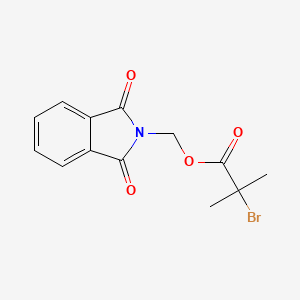
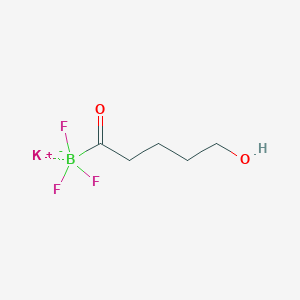
![N'-[(Z)-1-(2-thienyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12054810.png)
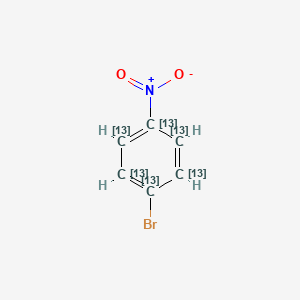
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)
